![molecular formula C20H16N4O5S B2566936 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 886896-22-6](/img/structure/B2566936.png)
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
Antiplasmodial Activity
Research has demonstrated the potential of acyl derivatives of 3-aminofurazanes, related in structure to the compound of interest, in treating malaria. These derivatives have shown activity against different strains of Plasmodium falciparum, highlighting the significance of the acyl moiety in determining the compound's activity and toxicity. Benzamides, in particular, have shown promising results, indicating their potential in developing new antimalarial treatments (Hermann et al., 2021).
Cardiac Electrophysiological Activity
Compounds structurally similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide have been studied for their potential as class III antiarrhythmic agents. These studies have found that certain N-substituted imidazolylbenzamides exhibit comparable potency to known selective class III agents, indicating their potential use in treating arrhythmias (Morgan et al., 1990).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis of substituted benzamide/benzene sulfonamides, including structures related to the compound , has been explored for their anti-inflammatory and anti-cancer properties. These compounds have been synthesized and evaluated, showcasing the versatility of such molecules in developing treatments for inflammation and various cancers (Gangapuram & Redda, 2009).
Inhibition of NQO2 in Cancer and Malaria Treatment
Furan-amidine analogues, akin to the target compound, have been evaluated for their ability to inhibit NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research has provided insights into the structure-activity relationships necessary for effective NQO2 inhibition, offering a pathway to novel treatments (Alnabulsi et al., 2018).
Nitric Oxide-Releasing Antitumor Agents
Studies on synthetic nitric oxide-releasing derivatives have highlighted their potential as anticancer agents. By understanding the metabolic processes and mechanisms of action of these compounds, researchers aim to develop more effective cancer treatments (Wang et al., 2014).
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(29-20)17-6-3-11-28-17/h2-12,24H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBPDYPOBGVMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.